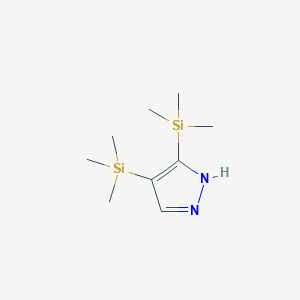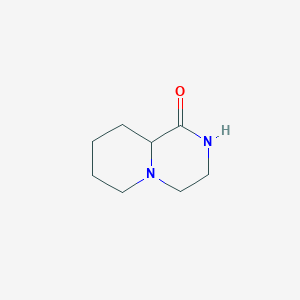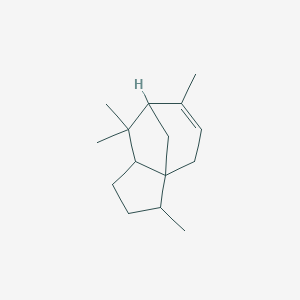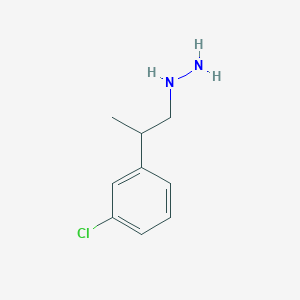
2-(3-Chlorophenyl)propylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)propylhydrazine, also known as CP-154,526, is a synthetic compound that belongs to the class of selective corticotropin-releasing factor receptor 1 (CRF1) antagonists. It was first synthesized in the early 1990s and has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders, such as anxiety and depression.
Mechanism Of Action
2-(3-Chlorophenyl)propylhydrazine exerts its pharmacological effects by selectively blocking the CRF1 receptor, which is primarily expressed in the brain regions involved in stress and anxiety regulation, such as the amygdala and hippocampus. By inhibiting the binding of CRF to its receptor, 2-(3-Chlorophenyl)propylhydrazine can reduce the release of stress hormones, such as cortisol and adrenaline, and modulate the activity of the HPA axis.
Biochemical And Physiological Effects
Studies have shown that 2-(3-Chlorophenyl)propylhydrazine can produce a range of biochemical and physiological effects in animal models and human subjects. These include reduced anxiety-like behavior, decreased stress-induced corticosterone release, and improved cognitive function. 2-(3-Chlorophenyl)propylhydrazine has also been shown to enhance the effects of antidepressant drugs, such as fluoxetine, in animal models of depression.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(3-Chlorophenyl)propylhydrazine as a research tool is its high selectivity and specificity for the CRF1 receptor. This allows researchers to selectively target the CRF1 receptor without affecting other receptors or systems in the body. However, one limitation of 2-(3-Chlorophenyl)propylhydrazine is its relatively short half-life and rapid metabolism, which can limit its effectiveness in some experimental settings.
Future Directions
For research on 2-(3-Chlorophenyl)propylhydrazine may include the development of more potent and selective CRF1 antagonists, the investigation of its effects on other systems and disorders, and the exploration of its potential as a combination therapy with other drugs.
Synthesis Methods
The synthesis of 2-(3-Chlorophenyl)propylhydrazine involves the reaction of 3-chlorobenzaldehyde with propylhydrazine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques.
Scientific Research Applications
2-(3-Chlorophenyl)propylhydrazine has been widely used in scientific research as a tool to investigate the role of the CRF1 receptor in stress-related disorders. Studies have shown that CRF1 receptors are involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the body's response to stress. By blocking the CRF1 receptor, 2-(3-Chlorophenyl)propylhydrazine can modulate the HPA axis and reduce the physiological and behavioral responses to stress.
properties
CAS RN |
16602-97-4 |
|---|---|
Product Name |
2-(3-Chlorophenyl)propylhydrazine |
Molecular Formula |
C9H13ClN2 |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-(3-chlorophenyl)propylhydrazine |
InChI |
InChI=1S/C9H13ClN2/c1-7(6-12-11)8-3-2-4-9(10)5-8/h2-5,7,12H,6,11H2,1H3 |
InChI Key |
OBRDCSSSDNLWTA-UHFFFAOYSA-N |
SMILES |
CC(CNN)C1=CC(=CC=C1)Cl |
Canonical SMILES |
CC(CNN)C1=CC(=CC=C1)Cl |
synonyms |
1-(m-Chloro-α-methylphenethyl)hydrazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



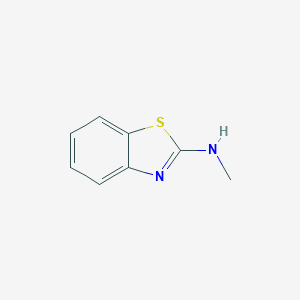
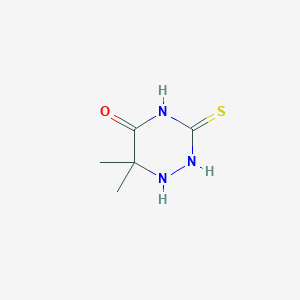
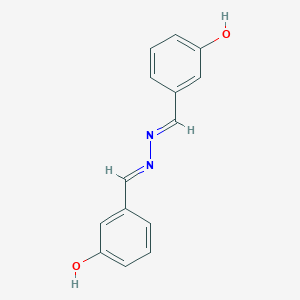
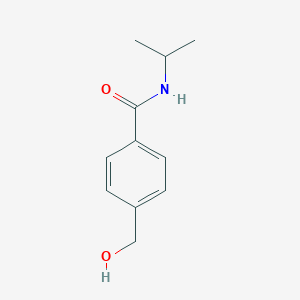
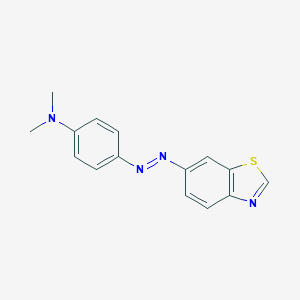
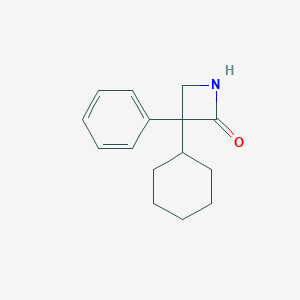
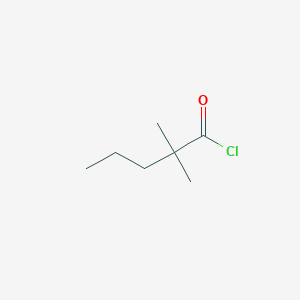
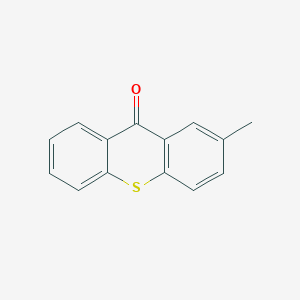
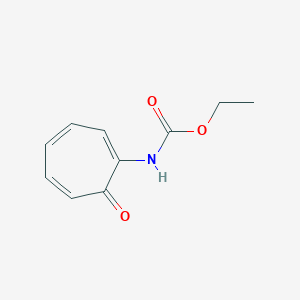
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)
